New Insights into the Use of Empagliflozin—A Comprehensive Review:
Recent research suggests Empagliflozin may have benefits beyond managing blood sugar in diabetic patients. Studies have shown promising results in reducing the risk of:
The Use of Empagliflozin Post Myocardial Infarction:
The Use of Empagliflozin Post Myocardial Infarction:
Ongoing scientific research continues to explore the potential benefits of Empagliflozin in various areas, including:
While there is promising evidence, more research is required to confirm the long-term effects of Empagliflozin on kidney function.
New Insights into the Use of Empagliflozin—A Comprehensive Review:
Empagliflozin is an antidiabetic medication belonging to the class of sodium-glucose co-transporter-2 inhibitors. It is primarily used to manage blood glucose levels in individuals with type 2 diabetes mellitus. By inhibiting the sodium-glucose co-transporter-2, which is predominantly located in the proximal tubules of the kidneys, empagliflozin facilitates the excretion of glucose through urine, thereby lowering blood sugar levels. The chemical formula for empagliflozin is , and it has a molar mass of approximately 450.91 g/mol .
Empagliflozin undergoes minimal metabolism, primarily through glucuronidation, facilitated by various isoforms of UDP-glucuronosyltransferases. The major metabolites include 2-O-, 3-O-, and 6-O-glucuronides. Following oral administration, about 41% of the drug is excreted in feces and 54% in urine, with a significant portion remaining unchanged . The elimination half-life of empagliflozin is approximately 12.4 hours, allowing for once-daily dosing .
Empagliflozin exerts its biological effects by selectively inhibiting the sodium-glucose co-transporter-2, which is responsible for approximately 90% of glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion and a reduction in plasma glucose levels. Furthermore, empagliflozin has been associated with cardiovascular benefits, including a reduced risk of heart failure and cardiovascular events in patients with type 2 diabetes . Common side effects include urinary tract infections, dehydration, and potential renal impairment .
The synthesis of empagliflozin involves several key steps:
These steps are carefully controlled to ensure high yield and purity of the final product .
Empagliflozin is primarily indicated for:
Additionally, ongoing research is exploring its potential applications in treating other conditions such as chronic kidney disease.
Empagliflozin can interact with various medications, particularly those affecting blood sugar levels:
Patients are advised to inform their healthcare providers about all medications they are taking to manage potential interactions effectively .
Empagliflozin shares its pharmacological class with several other sodium-glucose co-transporter-2 inhibitors. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dapagliflozin | First SGLT2 inhibitor approved; also indicated for heart failure. | |
Canagliflozin | Has a broader glucose-lowering effect; higher risk of lower limb amputation reported. | |
Ertugliflozin | Developed for combination therapies; similar efficacy but different side effect profiles. | |
Sotagliflozin | Dual SGLT1/SGLT2 inhibitor; affects both intestinal and renal glucose absorption. |
Empagliflozin is noted for its high selectivity for SGLT-2 over other transporters, which contributes to its efficacy and safety profile compared to other compounds in this class .
The International Union of Pure and Applied Chemistry (IUPAC) name for empagliflozin is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol [1] [2] [3]. This systematic nomenclature precisely describes the molecular structure and stereochemical configuration of the compound.
An alternative IUPAC nomenclature for empagliflozin is (1S)-1,5-anhydro-1-(4-chloro-3-{4-[(3S)-tetrahydrofuran-3-yloxy]benzyl}phenyl)-D-glucitol [4] [5] [6]. This name emphasizes the anhydro-glucitol nature of the compound, highlighting its structural relationship to glucose derivatives.
The IUPAC nomenclature reflects several key structural features:
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₂₇ClO₇ | [1] [4] [7] |
Molecular Weight | 450.91 g/mol | [1] [4] [7] |
CAS Number | 864070-44-0 | [1] [4] [7] |
Stereochemistry | Absolute | [8] |
Defined Stereocenters | 6 / 6 | [8] |
E/Z Centers | 0 | [8] |
Charge | 0 | [8] |
Property | Value | Reference |
---|---|---|
Physical Form | White to yellowish powder | [4] [6] |
Melting Point | 151-153°C | [9] |
Optical Rotation | +20.25° (c=1, MeOH) | [9] |
Boiling Point | 664.5±55.0 °C at 760 mmHg | [7] [10] |
Density | 1.4±0.1 g/cm³ | [7] |
Flash Point | 355.7±31.5 °C | [10] |
Partition Coefficient (log P) | 1.7 (pH 7.4) | [4] [6] |
pKa | 13.23±0.70 (predicted) | [11] [10] |
Empagliflozin exhibits distinctive solubility characteristics across different solvents [4] [6]:
The compound is not hygroscopic and no polymorphism has been observed. It exists as neither a hydrate nor a solvate [4] [6].
Empagliflozin possesses six defined stereocenters with absolute stereochemistry [8]. The stereochemical configuration is critical for its biological activity, with the specific (2S,3R,4R,5S,6R) arrangement at the glucose-derived portion and (3S) configuration at the tetrahydrofuran moiety being essential for SGLT2 binding affinity [13].
Database | Identifier | Reference |
---|---|---|
DrugBank ID | DB09038 | [1] [14] |
ChEMBL ID | CHEMBL2107830 | [2] [15] |
PubChem CID | 11949646 | [2] |
ChEBI ID | CHEBI:82720 | [2] [16] |
UNII | HDC1R2M35U | [2] [10] |
European Community Number | 620-176-8 | [2] |
InChI Key: OBWASQILIWPZMG-QZMOQZSNSA-N [2] [8]
SMILES: OC[C@H]1OC@HC2=CC=C(Cl)C(CC3=CC=C(O[C@H]4CCOC4)C=C3)=C2 [8]
InChI: InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 [17]
Recent research has elucidated empagliflozin's molecular binding characteristics through radioligand binding studies. The compound exhibits a binding half-life of 59 minutes and an affinity of 57 nM for human SGLT2, demonstrating competitive binding with glucose [13] [18]. The high selectivity is evidenced by an IC₅₀ of 3.1 nM for SGLT2 compared to >1000-fold lower potency at other glucose transporters [18].
Comprehensive structure-activity relationship investigations have revealed critical structural requirements for empagliflozin's activity [13]:
Artificial intelligence-based analyses have revealed that empagliflozin's therapeutic effects extend beyond SGLT2 inhibition. Research demonstrates that the compound's primary cardiac mechanism involves NHE1 (sodium-hydrogen exchanger 1) inhibition with 94.7% accuracy [19] [20], explaining its cardiovascular benefits independent of glucose-lowering effects.
X-ray crystallography studies combined with density functional theory (DFT) calculations have confirmed empagliflozin's absolute configuration and provided insights into its solid-state properties [21]. The crystal structure analysis reveals the three-dimensional arrangement that contributes to its biological activity and pharmaceutical properties.
Multiple synthetic routes have been developed for empagliflozin production, with key methods including:
Method | Key Features | Yield | Reference |
---|---|---|---|
AlCl₃-Promoted Silane Reduction | Metric ton scale, direct reduction with Et₃SiH/AlCl₃ | 50% overall | [22] |
Patent-Based Routes | Multiple protection/deprotection strategies | Variable | [23] [24] |
Improved Molecular Sieve Process | Reduced impurities, continuous flow | Enhanced | [25] |
The synthesis of empagliflozin requires precise stereocontrol to achieve the correct configuration at all six stereocenters. Key considerations include:
Health Hazard